Benzenethiol, 2-(phenylthio)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)benzenethiol typically involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield 2-(phenylthio)benzenethiol .
Industrial Production Methods
The industrial production of 2-(phenylthio)benzenethiol follows similar synthetic routes but emphasizes green chemistry principles. This includes the efficient recycling of reaction materials, solvents, and water, minimizing environmental pollution .
Chemical Reactions Analysis
Types of Reactions
2-(phenylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst .
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives .
Scientific Research Applications
2-(phenylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(phenylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The phenylthio group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Thiophenol (Benzenethiol): The simplest aromatic thiol, with a single thiol group attached to a benzene ring
Diphenyl disulfide: Contains two phenyl groups connected by a disulfide bond.
Benzeneselenol: Similar to thiophenol but with a selenium atom replacing the sulfur atom.
Uniqueness
2-(phenylthio)benzenethiol is unique due to the presence of both a thiol group and a phenylthio group on the benzene ring.
Properties
CAS No. |
53691-60-4 |
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Molecular Formula |
C12H10S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H |
InChI Key |
CGLLZUFSSPGFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2S |
Origin of Product |
United States |
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